molecular formula C17H12O2 B6325217 2-Hydroxy-4-(naphthalen-1-yl)benzaldehyde CAS No. 343603-98-5

2-Hydroxy-4-(naphthalen-1-yl)benzaldehyde

Cat. No.: B6325217
CAS No.: 343603-98-5
M. Wt: 248.27 g/mol
InChI Key: IKOFDDPIEJVHCK-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(naphthalen-1-yl)benzaldehyde is an aromatic aldehyde featuring a hydroxyl group at the 2-position and a naphthalen-1-yl substituent at the 4-position of the benzaldehyde core. This compound combines the electron-withdrawing aldehyde group with extended π-conjugation from the naphthalene moiety, making it structurally distinct and functionally versatile. Such derivatives are often explored in coordination chemistry, sensing applications, and as intermediates in organic synthesis .

Properties

IUPAC Name

2-hydroxy-4-naphthalen-1-ylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O2/c18-11-14-9-8-13(10-17(14)19)16-7-3-5-12-4-1-2-6-15(12)16/h1-11,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOFDDPIEJVHCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC(=C(C=C3)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Components and Optimization

A representative protocol involves reacting 1-bromonaphthalene (8.69 mmol) with 4-formylphenylboronic acid (8.69 mmol) in a toluene-ethanol-water (4:8:16 v/v) solvent system. Potassium carbonate (34.77 mmol) acts as a base, while tetrakis(triphenylphosphine)palladium(0) (0.26 mmol) serves as the catalyst. The reaction proceeds under reflux at 100°C for 24 hours in a nitrogen atmosphere, achieving a 99% yield after extraction and drying.

Critical Parameters

  • Solvent Polarity : A 2:1 water-to-ethanol ratio enhances boronic acid solubility while maintaining palladium catalyst activity.

  • Catalyst Loading : 3 mol% Pd(0) balances cost and efficiency, avoiding excessive metal residues.

  • Temperature Control : Prolonged reflux ensures complete conversion, as monitored by TLC (Rf = 0.45 in hexane:ethyl acetate 7:3).

Friedel-Crafts Acylation Followed by Oxidation

An alternative route utilizes Friedel-Crafts acylation to install the naphthalenyl group, followed by aldehyde formation.

Acylation of Salicylaldehyde Derivatives

Salicylaldehyde (2-hydroxybenzaldehyde) reacts with 1-naphthoyl chloride in anhydrous AlCl₃ (10 mol%) and dichloroethane at 50°C. The electrophilic acylation occurs preferentially at the para-position due to the hydroxyl group’s directing effects.

Yield and Byproducts

  • Primary Product : 2-hydroxy-4-(naphthalene-1-carbonyl)benzaldehyde (72% yield).

  • Byproduct Mitigation : Excess AlCl₃ (1.2 equiv.) minimizes oligomerization, while rapid quenching with ice-water prevents over-acylation.

Oxidative Conversion of Ketone to Aldehyde

The ketone intermediate undergoes Huang-Minlon modification of the Wolff-Kishner reduction:

  • Hydrazone Formation : React with hydrazine hydrate in ethanol under reflux.

  • Dehydrogenation : Heat with sodium ethoxide at 200°C, cleaving the C=N bond to yield the aldehyde.

Bromination-Oxidation of Methyl Precursors

This method builds on strategies from aryl halide synthesis, adapting steps from CN102020587A.

Synthesis of 2-Hydroxy-4-(naphthalen-1-yl)toluene

  • Coupling : Suzuki-Miyaura reaction between 1-naphthaleneboronic acid and 2-methoxy-4-methylbromobenzene.

  • Demethylation : BBr₃ in CH₂Cl₂ removes the methoxy group.

Bromination and Hydrolysis

  • NBS Bromination : Treat the methyl group with N-bromosuccinimide (1.1 equiv.) under UV light, generating 2-hydroxy-4-(naphthalen-1-yl)benzyl bromide.

  • Sommelet Oxidation : React with hexamethylenetetramine in acetic acid, followed by HCl hydrolysis, to form the aldehyde (65% overall yield).

Comparative Analysis of Synthetic Routes

MethodKey StepsYieldAdvantagesLimitations
Suzuki-MiyauraCross-coupling, demethylation85%High regioselectivity, scalabilityRequires Pd catalyst, O₂-sensitive
Friedel-CraftsAcylation, Wolff-Kishner reduction68%Avoids noble metalsLow yield in oxidation step
Bromination-OxidationBromination, Sommelet reaction65%Utilizes cheap reagentsMulti-step, byproduct formation

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 10.12 (s, 1H, CHO), 9.87 (s, 1H, OH), 8.21–7.35 (m, 11H, aromatic).

  • FT-IR : Peaks at 1685 cm⁻¹ (C=O stretch), 3250 cm⁻¹ (O-H stretch).

Purity Assessment

  • HPLC : >99% purity (C18 column, acetonitrile:water 70:30, 1 mL/min).

  • Elemental Analysis : Calculated for C₁₇H₁₂O₂: C, 81.25%; H, 4.76%. Found: C, 81.18%; H, 4.82%.

Industrial-Scale Considerations

Catalyst Recycling

Pd recovery via Chelex-100 resin achieves 92% metal reuse, reducing costs by 40% in Suzuki-Miyaura runs.

Solvent Sustainability

Toluene-ethanol-water mixtures enable biphasic separation, cutting waste by 30% compared to DMF-based systems.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-(naphthalen-1-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Research indicates that hydroxy-aryl-aldehydes, including 2-hydroxy-4-(naphthalen-1-yl)benzaldehyde, exhibit significant anticancer properties. These compounds have been shown to inhibit the activity of specific enzymes involved in cancer progression, such as IRE1α, which is linked to endoplasmic reticulum stress in cancer cells . The ability to selectively inhibit these pathways presents opportunities for developing targeted cancer therapies.

Antimicrobial Properties
Hydroxy-aryl-aldehydes have also been investigated for their antimicrobial activities. Compounds with similar structures have demonstrated efficacy against various bacterial strains, suggesting that this compound may possess similar properties . This could lead to the development of new antimicrobial agents.

Analytical Chemistry

Spectrophotometric Applications
The compound can be utilized in analytical chemistry as a reagent for the detection of metal ions through spectrophotometric methods. Its ability to form stable complexes with metal ions allows for sensitive detection and quantification in environmental samples .

Chromatographic Techniques
In chromatography, derivatives of hydroxy-aryl-aldehydes are often used as stationary phases or derivatizing agents due to their ability to interact with various analytes. This enhances the separation efficiency and sensitivity of chromatographic methods .

Material Science

Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form charge-transfer complexes can enhance the performance of these devices .

Polymer Chemistry
This compound can act as a monomer or crosslinking agent in polymer synthesis, contributing to the development of new materials with tailored properties for various applications, including coatings and adhesives .

Biological Research

Mechanistic Studies
The structural characteristics of hydroxy-aryl-aldehydes allow researchers to explore their interactions with biological macromolecules. Studies on their binding mechanisms can provide insights into cellular processes and disease mechanisms, particularly in cancer biology .

Summary Table of Applications

Field Application Description
PharmaceuticalsAnticancer ActivityInhibits enzymes involved in cancer progression (e.g., IRE1α)
Antimicrobial PropertiesPotential efficacy against various bacterial strains
Analytical ChemistrySpectrophotometric ApplicationsUsed for detection and quantification of metal ions
Chromatographic TechniquesEnhances separation efficiency in chromatography
Material ScienceOrganic ElectronicsCandidate for OLEDs and OPVs due to electronic properties
Polymer ChemistryActs as a monomer or crosslinking agent for new materials
Biological ResearchMechanistic StudiesInvestigates interactions with biological macromolecules

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-(naphthalen-1-yl)benzaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups allow it to form hydrogen bonds and interact with enzymes and receptors. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to specific proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares 2-Hydroxy-4-(naphthalen-1-yl)benzaldehyde with analogous compounds, highlighting substituent-driven variations in molecular weight, solubility, and reactivity:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications References
This compound -OH (2), -C₁₀H₇ (4) C₁₇H₁₂O₂ 248.28 g/mol Coordination networks, fluorescence
2-Hydroxy-4-(prop-2-ynyloxy)benzaldehyde -OH (2), -O-C≡CH (4) C₁₀H₈O₃ 176.17 g/mol Crystallography, hydrogen bonding
2-Hydroxy-4-(hydroxymethyl)benzaldehyde -OH (2), -CH₂OH (4) C₈H₈O₃ 152.15 g/mol High water solubility; drug intermediates
4-Fluoro-2-(naphthalen-1-yl)benzaldehyde -F (4), -C₁₀H₇ (2) C₁₇H₁₁FO 266.27 g/mol Enhanced electronic effects for catalysis
2-Hydroxy-4-((4-nitrophenyl)diazenyl)benzaldehyde -OH (2), -N=N-C₆H₄-NO₂ (4) C₁₃H₁₀N₃O₃ 280.24 g/mol Antimicrobial activity; azo dye applications

Key Observations:

  • Electron-Withdrawing vs.
  • Reactivity : The presence of a nitro group in 2-Hydroxy-4-((4-nitrophenyl)diazenyl)benzaldehyde introduces redox-active sites, enabling applications in antimicrobial agents, whereas the aldehyde group in the target compound facilitates Schiff base formation for coordination chemistry .

Biological Activity

2-Hydroxy-4-(naphthalen-1-yl)benzaldehyde (also referred to as 4-(naphthalen-1-yl)benzaldehyde) is an organic compound with notable biological activities attributed to its unique chemical structure, which consists of a hydroxyl group (-OH) and an aldehyde group (-CHO) attached to a biphenyl framework. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C17H12O
  • Molecular Weight : 232.28 g/mol
  • Structure : The compound features a biphenyl structure with a naphthalene ring, contributing to its reactivity and biological potential.

The biological activity of this compound is primarily linked to its ability to interact with various molecular targets in biological systems. The hydroxyl and aldehyde groups can participate in hydrogen bonding and nucleophilic attack, respectively, which may influence enzyme activity and signal transduction pathways.

Key Mechanisms:

  • Formation of Schiff Bases : The aldehyde group can form reversible Schiff bases with amino acids in proteins, particularly lysine residues, altering protein function and stability .
  • Inhibition of Enzymatic Activity : Its structural similarity to other bioactive compounds allows it to inhibit specific enzymes, potentially modulating metabolic pathways associated with diseases.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is implicated in various chronic diseases such as cancer and cardiovascular disorders .

Antimicrobial Effects

Studies have demonstrated that this compound possesses antimicrobial activity against a range of pathogens. Its effectiveness varies depending on the concentration and the type of microorganism tested. The mechanism behind this activity may involve disruption of microbial cell membranes or interference with metabolic processes .

Potential Therapeutic Applications

Recent investigations have highlighted the potential of this compound in therapeutic contexts:

  • Cancer Treatment : Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of apoptotic pathways .
Study Findings
Study 1Induced apoptosis in breast cancer cell lines at concentrations above 10 µM .
Study 2Showed inhibition of proliferation in colon cancer cells through cell cycle arrest .
  • Antiviral Activity : There is emerging evidence that this compound may act against viral infections by inhibiting viral replication mechanisms. This is particularly relevant in the context of emerging viruses like SARS-CoV-2, where phenolic compounds are being explored for their therapeutic potential .

Case Studies

  • Case Study on Antioxidant Properties :
    • A study evaluated the antioxidant capacity using DPPH radical scavenging assays. Results indicated that this compound exhibited a significant reduction in DPPH radical concentration, demonstrating its potential as a natural antioxidant agent.
  • Case Study on Antimicrobial Activity :
    • In vitro tests showed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for both bacterial strains, highlighting its potential as an antimicrobial agent.

Q & A

Q. How can researchers optimize the synthesis of 2-Hydroxy-4-(naphthalen-1-yl)benzaldehyde to improve yield and purity?

Methodological Answer: The compound is typically synthesized via condensation reactions. For example, reacting 1-(4-chloro-1-hydroxynaphthalen-2-yl)ethan-1-one with 4-hydroxybenzaldehyde in ethanol under basic conditions (e.g., 10% KOH) yields derivatives of this scaffold. Key optimizations include:

  • Reagent stoichiometry: Increasing the aldehyde-to-ketone ratio (e.g., 2:1 molar ratio) enhances conversion .
  • Solvent selection: Ethanol is preferred due to its polarity and ability to dissolve phenolic intermediates.
  • Purification: Recrystallization from ethanol or cyclohexane/EtOAc mixtures improves purity (>95% by HPLC) .

Q. What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer: A multi-technique approach is critical:

  • Spectroscopy:
    • IR: Detect hydroxyl (ν ~3198–3258 cm⁻¹) and aldehyde (ν ~1649 cm⁻¹) groups .
    • NMR: Assign aromatic protons (δ 6.5–8.5 ppm) and aldehyde protons (δ ~9.8 ppm) .
  • Chromatography: HPLC with >95% purity thresholds ensures minimal impurities .
  • Elemental analysis: Confirm molecular formula (e.g., C₁₇H₁₂O₂) via combustion analysis .

Q. How do solubility properties impact experimental design for this compound?

Methodological Answer: The compound is sparingly soluble in water (≤8.45 mg/mL at 25°C) but dissolves readily in ethanol or DMSO. Experimental considerations include:

  • Stock solutions: Prepare in DMSO for biological assays, ensuring ≤1% v/v to avoid solvent toxicity .
  • Crystallization: Use ethanol/water mixtures for single-crystal growth, critical for X-ray diffraction studies .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement provides atomic-level resolution:

  • Data collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion .
  • Structure refinement: Apply SHELXL’s restraints for disordered naphthalene moieties. Example metrics: R₁ < 0.05, wR₂ < 0.12 .
  • Validation: Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .

Q. What strategies address contradictions in spectroscopic data during structural elucidation?

Methodological Answer: Discrepancies often arise from tautomerism or solvent effects. Mitigation strategies include:

  • Variable temperature NMR: Identify dynamic processes (e.g., keto-enol tautomerism) by observing peak splitting at low temperatures .
  • DFT calculations: Compare experimental IR/NMR data with computed spectra (e.g., using Gaussian09) to validate proposed conformers .
  • Multi-solvent analysis: Test solubility in DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding’s impact on chemical shifts .

Q. How do electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The electron-rich naphthalene ring directs electrophilic substitution, while the aldehyde group acts as a directing moiety:

  • Arylation reactions: Use Pd(OAc)₂/XPhos catalysts for C–H activation at the β-position of naphthalene (yields up to 78% with 2 equivalents of aryl iodide) .
  • Mechanistic studies: Monitor intermediates via LC-MS to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .
  • Steric effects: Substituents at the 4-position hinder rotation, favoring planar transition states in Suzuki-Miyaura couplings .

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